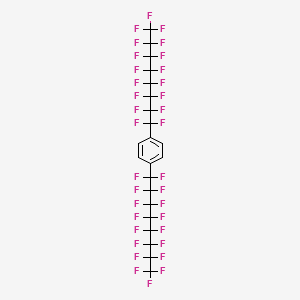![molecular formula C15H9F2NO3 B14075611 2-[4-(Difluoromethoxy)phenyl]-1H-isoindole-1,3(2H)-dione CAS No. 96422-27-4](/img/structure/B14075611.png)
2-[4-(Difluoromethoxy)phenyl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Isoindole-1,3(2H)-dione, 2-[4-(difluoromethoxy)phenyl]- is a compound that belongs to the class of isoindole derivatives Isoindoles are nitrogen-containing heterocycles that are found in various biologically active compounds and natural products
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[4-(difluoromethoxy)phenyl]- can be achieved through various synthetic routes. One common method involves the trifunctionalization of a nitrile moiety using a rhodium-catalyzed cascade reaction. This reaction is triggered by the formation of a nitrile ylide with extended conjugation by reacting a rhodium vinylcarbene with a nitrile . The reaction conditions typically involve the use of homogeneous rhodium catalysis and diazo compounds.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes. The use of efficient and scalable catalytic systems is crucial for the industrial production of such complex molecules. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[4-(difluoromethoxy)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindole derivatives, while substitution reactions can produce a variety of substituted isoindole compounds.
科学的研究の応用
1H-Isoindole-1,3(2H)-dione, 2-[4-(difluoromethoxy)phenyl]- has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
作用機序
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[4-(difluoromethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. The presence of the difluoromethoxy group enhances its binding affinity and specificity towards certain targets, making it a potent compound in biological systems .
類似化合物との比較
Similar Compounds
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are similar in structure but contain halogen atoms instead of the difluoromethoxy group.
2H-Isoindoles: These compounds share the isoindole core but differ in the substituents attached to the ring.
Uniqueness
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-[4-(difluoromethoxy)phenyl]- lies in the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties
特性
CAS番号 |
96422-27-4 |
|---|---|
分子式 |
C15H9F2NO3 |
分子量 |
289.23 g/mol |
IUPAC名 |
2-[4-(difluoromethoxy)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H9F2NO3/c16-15(17)21-10-7-5-9(6-8-10)18-13(19)11-3-1-2-4-12(11)14(18)20/h1-8,15H |
InChIキー |
JKQAXKWCKXRFCB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


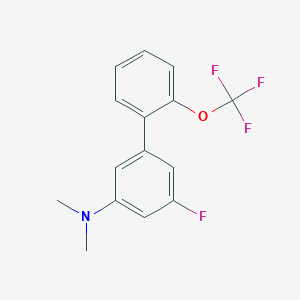

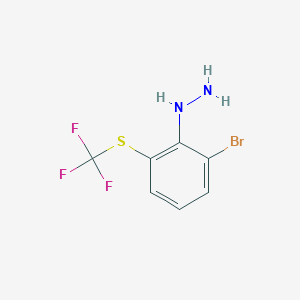
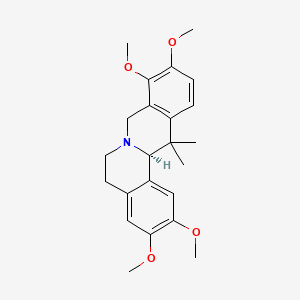

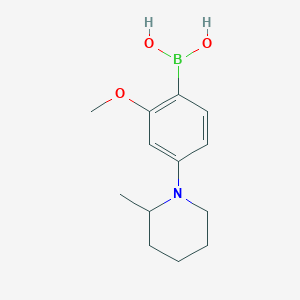
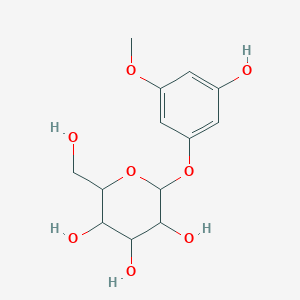

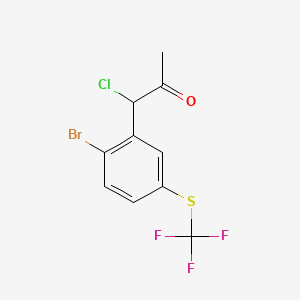
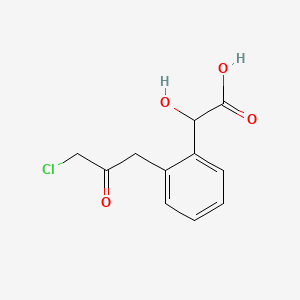

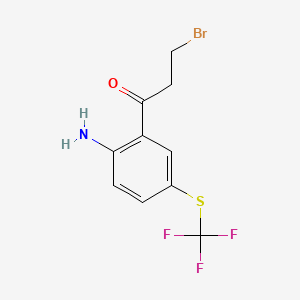
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester](/img/structure/B14075615.png)
